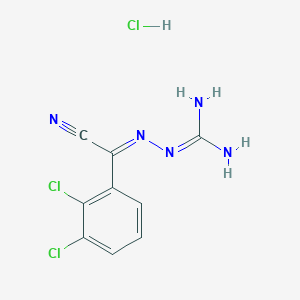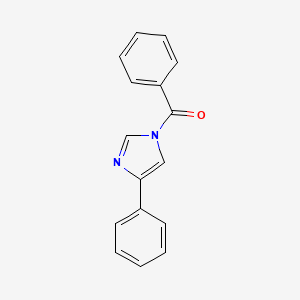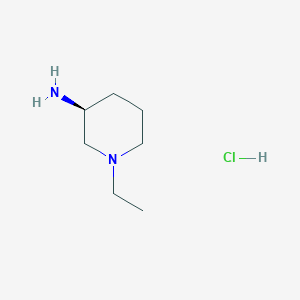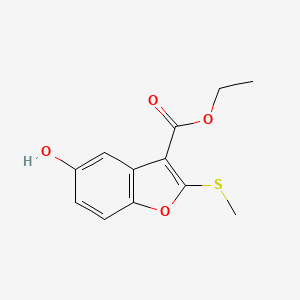
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate is a chemical compound with the molecular formula C12H12O4S. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization and methylthio substitution . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 5-oxo-2-(methylthio)benzofuran-3-carboxylate, while reduction can produce ethyl 5-hydroxy-2-(methylthio)benzofuran-3-methanol .
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the methylthio group.
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H12O4S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-2-methylsulfanyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O4S/c1-3-15-11(14)10-8-6-7(13)4-5-9(8)16-12(10)17-2/h4-6,13H,3H2,1-2H3 |
Clé InChI |
VMFQMOIOIMDTTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


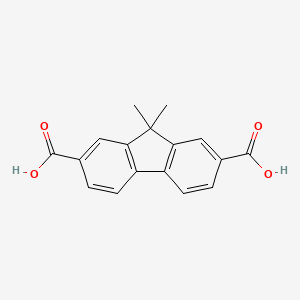
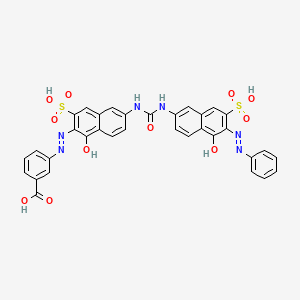
![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
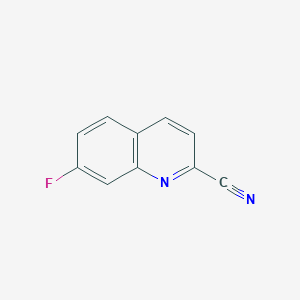
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)
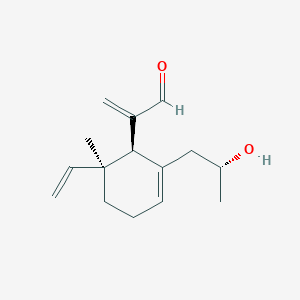
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)
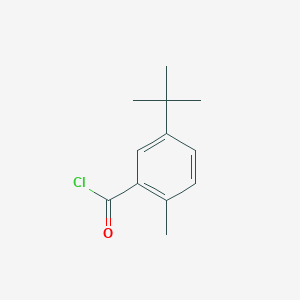

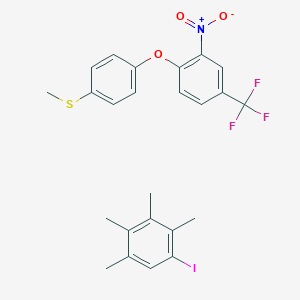
![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
